molecular formula C7H3BrN4 B1510340 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1168106-92-0

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B1510340
CAS No.: 1168106-92-0
M. Wt: 223.03 g/mol
InChI Key: MFKMGFPWWHXGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS: 1168106-92-0) is a heterocyclic compound with the molecular formula C₇H₃BrN₄ and a molecular weight of 223.03 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom at position 5 and a carbonitrile group (-CN) at position 3. This structure confers reactivity for cross-coupling reactions and functionalization, making it valuable in medicinal chemistry and drug discovery. The compound is typically stored at 2–8°C and is available at 95% purity .

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-4-2-10-7-6(4)5(1-9)11-3-12-7/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKMGFPWWHXGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739189
Record name 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168106-92-0
Record name 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile features a heterocyclic structure that contributes to its unique chemical properties. The molecular formula is C8H5BrN4, and it has a molecular weight of approximately 232.06 g/mol. The presence of the bromine atom and the carbonitrile group are critical for its biological activity.

Anticancer Properties

Several studies have reported the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. For instance:

  • In vitro Studies : Research indicates that compounds with similar structures exhibit moderate to excellent activity against various cancer cell lines. A notable study demonstrated that derivatives showed IC50 values ranging from 29 to 59 µM against four different cancer cell lines, with some compounds exhibiting significant activity against key oncogenic targets such as EGFR and CDK2 .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, one compound from a related series was shown to increase pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in tumor growth:

  • c-Met Kinase Activity : In a study focusing on structure-activity relationships (SAR), certain derivatives exhibited selective inhibition of c-Met kinase, which is crucial for cancer cell proliferation .
  • Selectivity and Potency : Some derivatives demonstrated subnanomolar potency against their targets, indicating a high potential for therapeutic applications .

Antiviral Activity

The structural similarity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile to nucleobases suggests possible antiviral properties:

  • Interference with Nucleic Acid Synthesis : The compound may interfere with viral replication by disrupting nucleic acid synthesis pathways. This aspect warrants further investigation in virology contexts .

Table 1: Biological Activity Overview

Compound NameIC50 (µM)Target Enzyme/ActivityReference
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrileTBDc-Met Kinase Inhibition
Related Derivative A29 - 59Various Cancer Cell Lines
Related Derivative B0.66 - 0.89EGFR, Her2, VEGFR2
Related Derivative CSubnanomolarSelective Kinase Inhibition

Case Study 1: Efficacy Against Cancer Cell Lines

A recent study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer efficacy. The most promising derivative exhibited IC50 values of 0.66 µM against A549 cells and showed enhanced apoptosis compared to standard treatments like Cabozantinib .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that several derivatives bind effectively to critical active sites of kinases such as CDK2 and TRKA. This binding correlates with their observed biological activity, suggesting a strong relationship between structure and function .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile serves as a crucial building block for synthesizing kinase inhibitors. Its structure allows for modifications that can enhance biological activity against various targets, particularly in cancer therapy.

Biological Studies

The compound is utilized in studies to investigate its effects on cellular signaling pathways. It acts as a competitive inhibitor of p21-activated kinase 4 (PAK4) , which is involved in regulating cell growth and apoptosis. Inhibition of PAK4 by this compound disrupts several signaling pathways, potentially leading to therapeutic effects in cancer treatment .

Material Science

Research indicates that pyrrolopyrimidine derivatives, including this compound, exhibit interesting fluorescence properties. These characteristics make them suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Cancer Therapeutics

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives based on this compound to evaluate their efficacy as LRRK2 inhibitors. The findings demonstrated significant anti-proliferative effects against cancer cell lines, suggesting potential applications in targeted cancer therapies .

Case Study 2: Inflammatory Diseases

Another research effort focused on the development of JAK kinase inhibitors derived from pyrrolopyrimidine scaffolds. The study highlighted the potential of these compounds to modulate immune responses effectively, paving the way for new treatments for autoimmune diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile with structurally related analogs, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (1168106-92-0) C₇H₃BrN₄ 223.03 - Br at C5
- CN at C4
Reactive intermediate for Suzuki couplings; antiparasitic agent synthesis
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1266343-30-9) C₇H₅BrClN₃ 246.49 - Br at C5
- Cl at C4
- CH₃ at N7
Chlorine enhances electrophilicity; methyl group increases lipophilicity
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1638761-56-4) C₇H₇BrN₄ 242.07 - Br at C5
- NH₂ at C4
- CH₃ at N7
Amine group enables hydrogen bonding; used in kinase inhibitor synthesis
4-Amino-6-bromo-5-cyano-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (20201-55-2) C₁₂H₁₂BrN₅O₄ 370.16 - Br at C6
- CN at C5
- Ribose at N7
Nucleoside analog; antiviral/antitumor applications
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1638763-74-2) C₇H₄BrN₃O₂ 242.03 - Br at C5
- COOH at C4
Carboxylic acid enables salt formation; intermediate for peptide coupling

Key Differences and Implications

Substituent Effects on Reactivity

  • Carbonitrile (-CN) at C4 : Enhances electrophilicity at C4, facilitating nucleophilic substitutions (e.g., with amines or thiols) compared to chloro or methyl analogs .
  • Bromine at C5 : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other brominated analogs .

Impact of N7 Substitution Methyl vs. Hydrogen at N7: Methyl groups (e.g., in CAS 1266343-30-9) increase steric hindrance and lipophilicity, affecting membrane permeability .

Functional Group Diversity Amine vs. Carbonitrile: The amine group in CAS 1638761-56-4 supports hydrogen bonding, critical for target binding in kinase inhibitors . In contrast, the carbonitrile in the target compound offers a versatile handle for further derivatization . Ribose Moiety: The nucleoside analog (CAS 20201-55-2) demonstrates how sugar modifications expand biological applications, such as mimicking adenosine in antiviral therapies .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s lower molecular weight (223.03 vs. 370.16 in the ribose derivative) and polar CN group may enhance bioavailability compared to bulkier analogs .

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins from halogenated pyrrolo[2,3-d]pyrimidine derivatives such as 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine or related intermediates. The preparation involves introducing the cyano group at the 4-position through functional group transformations, often via formylation followed by oximation and dehydration or through nucleophilic substitution and coupling reactions.

Preparation via Formylation-Oximation-Dehydration Sequence

One reported method (patent CN113354650B) for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves:

  • Step 1: Preparation of the Viersmeier reagent by reacting phosphorus oxychloride with N,N-dimethylformamide.
  • Step 2: Formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the Viersmeier reagent to yield the 5-carbaldehyde derivative.
  • Step 3: Conversion of the aldehyde to the oxime using hydroxylamine hydrochloride under alkaline conditions.
  • Step 4: Dehydration of the oxime to the nitrile using a dehydration reagent.

This method is characterized by mild reaction conditions, inexpensive starting materials, and suitability for industrial scale-up due to simple operation and low equipment requirements.

Nucleophilic Aromatic Substitution and Cyclization

In related syntheses of pyrrolo[2,3-d]pyrimidine derivatives bearing cyano groups, nucleophilic aromatic substitution plays a key role:

  • For example, 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine was synthesized by refluxing a precursor with formamidine acetate in 2-ethoxyethanol for extended periods (up to 36 h), followed by purification steps involving ammonium hydroxide and charcoal treatment.

  • Cyclization steps to form the pyrrolo[2,3-d]pyrimidine core often involve palladium-catalyzed coupling reactions such as Sonogashira or Suzuki couplings, followed by intramolecular cyclization with reagents like tetrabutylammonium fluoride (TBAF).

Palladium-Catalyzed Cross-Coupling and Amination

Advanced synthetic routes employ:

  • Amination of protected pyrrolopyrimidines: Heating the pyrrolopyrimidine with amines (e.g., benzylamine) in solvents like n-butanol or dioxane at 100–140 °C for 4–24 hours, often with bases such as N,N-diisopropylethylamine.

  • Suzuki cross-coupling: Using aryl boronic acids or esters with PdCl2(dppf) catalyst and potassium carbonate base in dioxane/water mixtures at 60–80 °C to introduce aryl groups or modify the pyrrolo[2,3-d]pyrimidine scaffold.

These methods allow for the introduction of diverse substituents and functional groups, facilitating structural diversification.

Data Tables Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Viersmeier formylation Phosphorus oxychloride + N,N-dimethylformamide; 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde High yield, mild conditions
2 Oximation Hydroxylamine hydrochloride + alkali 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-formaldehyde oxime Efficient conversion
3 Dehydration Dehydrating reagent (e.g., POCl3 or equivalent) 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Suitable for scale-up
4 Nucleophilic substitution Formamidine acetate, reflux in 2-ethoxyethanol 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine Moderate yield (~63%)
5 Amination Benzylamine, n-BuOH or dioxane, 100–140 °C Aminated pyrrolopyrimidines 4–24 h reaction, base-assisted
6 Suzuki cross-coupling PdCl2(dppf), K2CO3, dioxane/water, 60–80 °C Arylated pyrrolopyrimidines High selectivity, purification by chromatography

Research Findings and Analytical Data

  • The formylation-oximation-dehydration route provides a robust, scalable method for introducing the cyano group at the 4-position, with mild reaction conditions and high purity products suitable for industrial production.

  • Amination and Suzuki coupling reactions enable further functionalization of the 5-bromo position, allowing the synthesis of diverse derivatives for biological evaluation.

  • The use of palladium catalysts and optimized bases enhances reaction efficiency and selectivity, with typical yields ranging from moderate to high (60–90%) depending on substrate and conditions.

  • Analytical characterization by NMR, HRMS, and IR confirms the structure and purity of intermediates and final products, with specific signals consistent with the pyrrolo[2,3-d]pyrimidine core and substituents.

Q & A

What are the most reliable synthetic routes for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile?

Level: Basic
Answer:
The compound can be synthesized via two primary routes:

  • Halogenation of Pyrrolopyrimidine Precursors: Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives using N-bromosuccinimide (NBS) in dry dichloromethane yields the brominated product. Reaction conditions (e.g., 2 hours at room temperature) and purification via silica gel chromatography (eluent: MeOH-CH₂Cl₂, 1:99) are critical for achieving high yields (~76%) .
  • Cross-Coupling Reactions: Palladium-mediated coupling of pre-functionalized intermediates (e.g., iodinated or chlorinated analogs) with cyanide sources under controlled temperatures (e.g., reflux in methanol or DMF) can introduce the carbonitrile group. This requires careful exclusion of moisture and oxygen .

How can researchers optimize bromination efficiency while minimizing side products?

Level: Advanced
Answer:
Bromination efficiency depends on reagent choice and reaction parameters:

  • Reagent Selection: NBS is preferred over Br₂ due to better control over regioselectivity and reduced risk of over-bromination. For example, NBS in CH₂Cl₂ at RT selectively brominates the 5-position of pyrrolopyrimidine scaffolds .
  • Solvent and Temperature: Non-polar solvents (e.g., CH₂Cl₂) and moderate temperatures (20–25°C) minimize side reactions. Cooling to 0°C during reagent addition further enhances selectivity .
  • Purification: Silica gel chromatography or recrystallization from ethanol-DMF mixtures isolates the desired product from di-brominated byproducts .

What spectroscopic techniques are essential for characterizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile?

Level: Basic
Answer:

  • ¹H and ¹³C NMR: Key signals include:
    • A singlet at δ 8.2–8.5 ppm (¹H) for the pyrrole C-H proton.
    • Carbonitrile carbon resonance at δ 115–120 ppm (¹³C).
    • Bromine-induced deshielding shifts in the pyrimidine ring carbons (e.g., δ 150–160 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed m/z 247.9359 vs. theoretical 247.9355 for C₇H₄BrN₄) and fragmentation patterns (e.g., loss of Br or CN groups) .

How do structural modifications at the 5-bromo or 4-carbonitrile positions affect kinase inhibition activity?

Level: Advanced
Answer:

  • Bromine Substituent: Enhances binding to kinase ATP pockets via halogen bonding (e.g., with EGFR or VEGFR2). Replacement with smaller groups (e.g., H or CH₃) reduces potency by 10–100-fold .
  • Carbonitrile Group: Acts as a hydrogen bond acceptor, stabilizing interactions with catalytic lysine residues. Substitution with carboxylic acid or amide groups alters selectivity toward CDK2 versus tyrosine kinases .
  • Case Study: Analogous compounds with 5-iodo substitutions show improved IC₅₀ values (e.g., 0.2 µM vs. 1.5 µM for bromo derivatives) due to enhanced hydrophobic interactions .

How should researchers address contradictions in reported synthetic yields for this compound?

Level: Advanced
Answer:
Yield discrepancies often arise from:

  • Reagent Purity: Anhydrous solvents and freshly opened NBS batches are critical. Traces of moisture can reduce bromination efficiency by >30% .
  • Catalyst Activity: Palladium catalysts (e.g., Pd(PPh₃)₄) must be stored under inert gas to prevent oxidation, which impacts cross-coupling yields .
  • Chromatography Conditions: Gradient elution (e.g., CH₂Cl₂ → 1% MeOH/CH₂Cl₂) resolves co-eluting impurities that skew yield calculations .

What safety protocols are essential when handling 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., MeI or Br₂) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Halogenated waste must be segregated and treated as hazardous .

How can computational methods aid in predicting the reactivity of this compound?

Level: Advanced
Answer:

  • DFT Calculations: Predict electrophilic aromatic substitution sites (e.g., para to bromine) using Fukui indices .
  • Molecular Docking: Simulate binding poses with kinase targets (e.g., EGFR) to prioritize synthetic targets. Software like MOE or AutoDock validates interactions observed in biochemical assays .

What strategies improve solubility for in vitro assays without compromising activity?

Level: Advanced
Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to dissolve the compound. Sonication at 40°C for 10–15 minutes enhances dispersion .
  • Prodrug Approaches: Introduce phosphate or PEG groups at the 7H-position to increase aqueous solubility. These are enzymatically cleaved in cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.